2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine
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Description
2-[(3aR*,7aS*)-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-ylcarbonyl]-6-methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C17H19N3O and its molecular weight is 281.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.152812238 g/mol and the complexity rating of the compound is 433. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemistry
Friedländer Synthesis : A method for preparing 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine, which shares the imidazo[1,2-a]pyridine core with the compound , demonstrating the versatility of Friedländer synthesis in producing heterocyclic amines S. Lindström, 1995.
Mechanochemical Synthesis : The one-pot, three-component condensation reaction under solvent-free conditions showcases an efficient and eco-friendly approach to synthesizing 3-aminoimidazo[1,2-a]pyridine derivatives, highlighting a method that could potentially be applied to synthesize the compound of interest A. Maleki, Shahrzad Javanshir, Maryam Naimabadi, 2014.
Biological Evaluation
- Antimicrobial Activity : Pyrido[1,2-a]pyrimidine and isoxazoline derivatives, which are structurally related, were synthesized and showed promising antimicrobial activity against several microbes, indicating the potential for related compounds to be used in medicinal chemistry B. C. Merja, A. Joshi, K. Parikh, A. Parikh, 2004.
Environmental and Health Impact
- Carcinogenic Properties : Studies have found that related compounds, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), are produced during cooking and are carcinogenic, which points to the importance of understanding the environmental and health impacts of such compounds N. Ito et al., 1991.
Properties
IUPAC Name |
[(3aS,7aR)-1,3,3a,4,7,7a-hexahydroisoindol-2-yl]-(6-methylimidazo[1,2-a]pyridin-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-6-7-16-18-15(11-19(16)8-12)17(21)20-9-13-4-2-3-5-14(13)10-20/h2-3,6-8,11,13-14H,4-5,9-10H2,1H3/t13-,14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUBCCFHIBTZRX-OKILXGFUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N3CC4CC=CCC4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C=C(N=C2C=C1)C(=O)N3C[C@H]4CC=CC[C@H]4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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